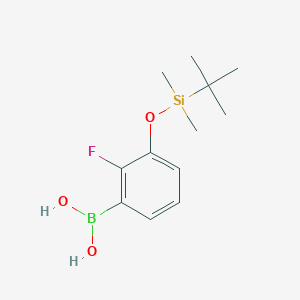

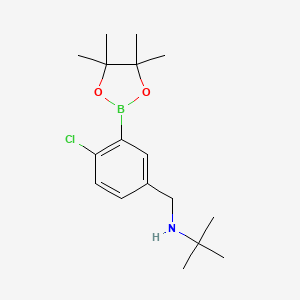

5-(环丙基甲氧基)-2,4-二氟苯硼酸; 96%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-based substituent. They have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science .

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, and the empty p orbital can participate in pi bonding with the oxygen atoms of the hydroxyl groups .Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters with diols in the presence of a base. This reaction is reversible and is widely used in the Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic synthesis .Physical And Chemical Properties Analysis

Boronic acids are generally solid at room temperature, and their solubility can vary widely depending on the carbon-based substituent. They are stable under acidic conditions but can decompose under basic conditions .科学研究应用

有机合成和催化

- 含环丙基的硼酸及其衍生物用于有机合成,尤其是在交叉偶联反应中,如铃木反应。例如,反式-2-(三氟甲基)环丙基硼酸酯已被合成并用于与各种芳基或杂芳基偶联伙伴的铃木反应,以中等至优异的产率生成具有反式-2-(三氟甲基)环丙基结构的产物 (Duncton & Singh, 2013).

材料科学

- 硼酸衍生物因其在制造新材料(如聚合物和催化剂)中的潜力而受到探索。例如,5-羟甲基糠醛(HMF)的氧化,一种源自生物质的平台化学品,转化为有价值的衍生物,如 2,5-呋喃二甲酸(FDCA),是重要的研究领域。FDCA 作为生物基聚合物中石油衍生组分的可持续替代品 (Kong et al., 2018).

生物应用

- 在确保排除与药物使用、剂量和副作用相关的信息的同时,值得注意的是,某些硼酸化合物,包括那些带有环丙基的化合物,已经被评估其抗菌活性。例如,合成 2-(2-(环丙基甲氧基)苯基)-5-甲基-1,3,4-恶二唑及其抗菌活性检查突出了这些化合物在药物化学中的潜力 (Parameshwar et al., 2017).

作用机制

Target of Action

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions, which are key processes in the synthesis of various organic compounds . Therefore, the primary target of this compound could be the transition metal catalysts used in these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, organoboron compounds interact with transition metal catalysts in a process called transmetalation . In this process, the organoboron compound transfers an organic group to the metal catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the synthesis of various organic compounds . The downstream effects of these reactions can lead to the formation of complex organic molecules, which are essential components in various biochemical processes.

Result of Action

The primary result of the action of 5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds. The specific molecular and cellular effects of this compound would depend on the nature of the organic compounds that are synthesized.

安全和危害

属性

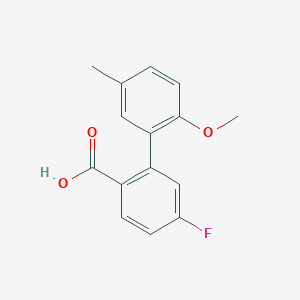

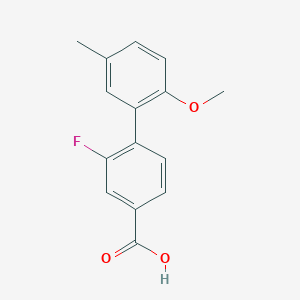

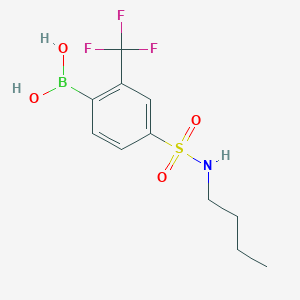

IUPAC Name |

[5-(cyclopropylmethoxy)-2,4-difluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABLTWFJOUWSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。